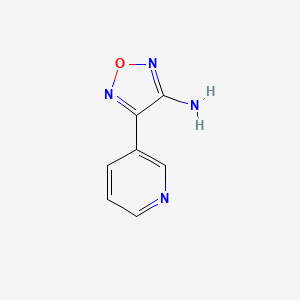

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBDHWJUIFECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362840 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131988-01-7 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 1,2,5-Oxadiazole Ring Formation

The formation of the 1,2,5-oxadiazole ring is a key step in the synthesis of 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine. Several general strategies have been developed for the construction of this heterocyclic system, often starting from acyclic precursors.

Cyclization Reactions of Precursors

A primary and widely employed method for the synthesis of the 1,2,5-oxadiazole ring is the cyclization of α-dioximes. This reaction typically involves the dehydration of a 1,2-dione dioxime, often facilitated by a dehydrating agent or by thermal means. The nature of the substituents on the starting dioxime determines the final substitution pattern on the 1,2,5-oxadiazole ring. For the synthesis of a 3,4-disubstituted 1,2,5-oxadiazole, a correspondingly substituted glyoxime would be the required precursor.

Another significant cyclization approach involves the reaction of α-amino oximes with a suitable reagent to close the ring. For instance, the reaction of an α-amino amidoxime with a dehydrating agent can lead to the formation of a 4-amino-1,2,5-oxadiazole derivative.

The following table summarizes common precursors and conditions for 1,2,5-oxadiazole ring formation through cyclization.

| Precursor Type | Reagents and Conditions | Product Type |

| α-Dioximes | Dehydrating agents (e.g., P₂O₅, SOCl₂), heat | 3,4-Disubstituted 1,2,5-oxadiazoles |

| α-Amino oximes | Oxidative or dehydrative cyclization | 4-Amino-1,2,5-oxadiazole derivatives |

| α-Nitro ketoximes | Acidic alumina | 1,2,5-Oxadiazole N-oxides (furoxans) |

Methods Involving 1,2,5-Oxadiazole-3,4-diamine

A versatile precursor for the synthesis of various 4-substituted-1,2,5-oxadiazol-3-amines is 1,2,5-oxadiazole-3,4-diamine. This commercially available starting material allows for the selective functionalization of one of the amino groups. For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with diketones can lead to the formation of pyrrole-substituted 1,2,5-oxadiazol-3-amines through a Paal-Knorr type condensation iucr.org. In a reported synthesis, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine was prepared by reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid iucr.org. This reaction proceeds by the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the pyrrole ring.

While not a direct synthesis of the pyridyl analogue, this methodology highlights the utility of 1,2,5-oxadiazole-3,4-diamine as a platform for introducing heterocyclic substituents at the 4-position. A similar strategy could potentially be envisioned with a suitable pyridine-containing diketone or an equivalent synthon.

Intramolecular Oxidative Cyclization Approaches

Intramolecular oxidative cyclization is another powerful tool for the formation of the 1,2,5-oxadiazole ring. These methods often involve the in-situ generation of reactive intermediates that subsequently cyclize. For instance, the oxidative cyclization of amidoximes or related nitrogen-containing precursors can be promoted by various oxidizing agents. These reactions are advantageous as they can often be performed under mild conditions.

Specific Synthetic Protocols for 4-Amino-1,2,5-oxadiazole Derivatives

The synthesis of 4-amino-1,2,5-oxadiazole derivatives often starts from precursors already containing the amino group or a group that can be readily converted to it. A common strategy involves the use of 3-amino-4-cyanofurazan as a building block. The cyano group can be subjected to various transformations to introduce other functionalities.

Another approach is the direct amination of a suitable 1,2,5-oxadiazole precursor. For example, a leaving group at the 4-position of the ring could be displaced by an amino group through nucleophilic aromatic substitution.

The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide has been reported from diaminofurazan, demonstrating the functionalization of one of the amino groups iucr.org.

Functionalization and Derivatization Approaches for this compound and Analogues

Once the core structure of this compound is assembled, further modifications can be made to alter its properties. The primary sites for functionalization are the amino group and the pyridine (B92270) ring.

The amino group at the 3-position of the 1,2,5-oxadiazole ring behaves as a typical aromatic amine and can undergo a variety of reactions. These include acylation, sulfonylation, and reactions with electrophiles to form new C-N bonds. The pyridine ring can also be functionalized, for example, through electrophilic aromatic substitution, although the electron-withdrawing nature of the 1,2,5-oxadiazole ring may influence the reactivity of the pyridine moiety.

Alkylation Reactions

The amino group of 4-amino-1,2,5-oxadiazole derivatives can be alkylated to form secondary or tertiary amines. These reactions typically involve the treatment of the amino-oxadiazole with an alkylating agent, such as an alkyl halide or a sulfate, in the presence of a base. The choice of base and reaction conditions can influence the degree of alkylation.

The following table provides a general overview of potential alkylation reactions on the amino group of 4-amino-1,2,5-oxadiazole analogues.

| Alkylating Agent | Base | Expected Product |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Inorganic Base (e.g., K₂CO₃, NaH) | N-Alkyl or N,N-Dialkyl derivative |

| Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | Organic Base (e.g., Triethylamine) | N-Alkyl or N,N-Dialkyl derivative |

| Reductive Amination with Aldehydes/Ketones | Reducing Agent (e.g., NaBH₃CN) | N-Alkyl derivative |

It is important to note that the reactivity of the pyridine nitrogen towards alkylating agents could lead to the formation of pyridinium salts as a competing reaction. The reaction conditions would need to be carefully controlled to achieve selective N-alkylation of the amino group.

Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the modification of aromatic scaffolds. For this compound, such reactions would primarily target the pyridine ring. However, direct C-H activation for Suzuki or Sonogashira coupling on an unsubstituted pyridine ring is challenging. Therefore, a prerequisite for these transformations is typically the introduction of a halide (e.g., bromine or iodine) onto the pyridine ring to serve as the coupling handle.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. Should a halogenated derivative of this compound be prepared (e.g., a bromo-substituted version), it could readily undergo Suzuki coupling. The reaction is widely used for creating biaryl structures, and its application to pyridine derivatives is well-documented. nih.govnih.govmdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient pyridine rings. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. scirp.orgsemanticscholar.org Similar to the Suzuki reaction, a halogenated precursor of the title compound would be necessary. Sonogashira couplings on 2-amino-3-bromopyridines have been successfully performed to yield 2-amino-3-alkynylpyridines, which are valuable synthetic intermediates. scirp.orgsemanticscholar.org The reaction conditions typically involve a palladium source like Pd(CF₃COO)₂, a phosphine ligand, a copper(I) co-catalyst (e.g., CuI), and an amine base in a solvent like DMF. scirp.org

The table below outlines general conditions for these coupling reactions based on analogous amino- and halo-pyridine systems, as direct examples for this compound are not available in the reviewed literature.

| Reaction | Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield Range |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | ortho-Bromoaniline | Aryl/Alkyl Boronic Ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent nih.gov |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96% scirp.orgsemanticscholar.org |

Substitution Reactions at the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen. This generally makes it resistant to electrophilic aromatic substitution, which would require harsh conditions and typically occurs at the 3- and 5-positions relative to the ring nitrogen.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group (like a halide) is present at the 2-, 4-, or 6-positions. Without such a leaving group, nucleophilic attack is less common but can be achieved with very strong nucleophiles (Chichibabin reaction), though this often leads to a mixture of products. The reactivity of the specific pyridine ring in the title compound would be further influenced by the electronic properties of the 3-amino-1,2,5-oxadiazol-4-yl substituent.

Oxidation and Reduction of the Molecular Scaffold

The molecular scaffold of this compound offers several sites for oxidation and reduction reactions.

Oxidation: The primary site for oxidation is the exocyclic amino group on the 1,2,5-oxadiazole ring. It is documented that amino-1,2,5-oxadiazoles can be oxidized to the corresponding nitro derivatives. researchgate.net This transformation typically requires strong oxidizing conditions, such as a mixture of hydrogen peroxide (H₂O₂) and a strong acid like concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). researchgate.net This reaction converts the electron-donating amino group into a powerful electron-withdrawing nitro group, significantly altering the electronic properties of the oxadiazole ring.

Reduction: Both the pyridine and the 1,2,5-oxadiazole rings can undergo reduction.

Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation (e.g., using H₂ over catalysts like PtO₂ or Rh/C), although this often requires forcing conditions. This transformation would convert the flat, aromatic pyridine ring into a saturated, three-dimensional piperidine structure.

1,2,5-Oxadiazole Ring Reduction: The 1,2,5-oxadiazole (furazan) ring is susceptible to reductive cleavage. mdpi.com Various reducing agents can break the N-O bonds within the ring, leading to the formation of diaminoethane derivatives or other acyclic products. The stability of the furazan ring is a critical consideration in any reduction attempt targeting other parts of the molecule.

The table below summarizes potential redox reactions on the molecular scaffold.

| Reaction Type | Target Moiety | Reagents | Expected Product | Reference Context |

|---|---|---|---|---|

| Oxidation | Amino group on oxadiazole | H₂O₂ / H₂SO₄ | 4-(Pyridin-3-yl)-1,2,5-oxadiazol-3-nitroamine | Oxidation of amino-1,2,5-oxadiazoles researchgate.net |

| Reduction | Pyridine ring | H₂ / PtO₂ or Rh/C | 4-(Piperidin-3-yl)-1,2,5-oxadiazol-3-amine | General pyridine hydrogenation |

| Reduction | 1,2,5-Oxadiazole ring | Various reducing agents | Ring cleavage products | General furazan ring reactivity mdpi.com |

Structure Activity Relationship Sar Studies

Influence of Substituents on the 1,2,5-Oxadiazole Core on Biological Activities

The 1,2,5-oxadiazole (furazan) ring is a key pharmacophore whose biological activity is significantly modulated by the nature of its substituents. Studies on related 3-amino-4-aryl-1,2,5-oxadiazole derivatives have elucidated important SAR trends, particularly concerning antiplasmodial activity against Plasmodium falciparum.

Research focusing on analogs where the 3-amino group is acylated and the 4-position is occupied by a substituted phenyl ring (a close analog to the pyridin-3-yl ring) demonstrates that the substitution pattern on this aromatic ring is a major determinant of potency and selectivity. nih.gov For instance, introducing electron-donating alkoxy groups at the meta and para positions of the 4-phenyl ring leads to a substantial increase in antiplasmodial activity. nih.gov

Specifically, a compound with a 4-(3-ethoxy-4-methoxyphenyl) group on the oxadiazole core, combined with a 3-methylbenzamide (B1583426) group at the 3-position, exhibited an exceptionally low IC₅₀ value of 0.034 µM against the NF54 strain of P. falciparum. nih.gov This highlights the positive impact of 3,4-dialkoxyphenyl substitution. The high activity of this compound, coupled with low cytotoxicity against mammalian L-6 cells, resulted in a very high selectivity index of 1526, affirming that modifications at the C4 position of the oxadiazole ring are crucial for achieving both potency and a favorable safety profile. nih.gov

Table 1: Effect of 4-Aryl Substitution on Antiplasmodial Activity of 1,2,5-Oxadiazole Derivatives

| Compound | 4-Aryl Substituent | PfNF54 IC₅₀ (µM) | L-6 cells IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|---|

| Analog A | 4-Methoxyphenyl | 0.432 | >90 | >208 |

| Analog B | 3,4-Dimethoxyphenyl | 0.145 | 23.83 | 164 |

| 51 | 3-Ethoxy-4-methoxyphenyl | 0.034 | 51.87 | 1526 |

| 52 | 4-Ethoxy-3-methoxyphenyl | 0.275 | >90 | >327 |

Data sourced from reference nih.gov. All compounds share a 3-(3-methylbenzamido) substituent.

The data clearly indicates that while dimethoxy substitution is beneficial, the presence of a slightly bulkier ethoxy group, particularly at the 3-position of the phenyl ring, can dramatically enhance activity and selectivity. nih.gov This suggests that the size and electronic properties of substituents at the 4-position of the oxadiazole core play a critical role in target engagement.

Effect of Pyridine (B92270) Ring Substitution and Connectivity on Molecular Interactions

The pyridine ring is a common feature in many kinase inhibitors, often playing a pivotal role in binding to the hinge region of the kinase ATP-binding site. acs.org The position of the nitrogen atom within the ring and the presence of substituents can drastically alter binding affinity and selectivity.

In a closely related series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives, which are potent inhibitors of Mitogen and Stress-activated protein Kinase-1 (MSK-1), modifications to the fused pyridine ring system were explored. nih.govnih.gov These studies showed that introducing small alkyl groups or halogens onto the pyridine portion of the imidazopyridine core could fine-tune potency. For example, adding a methyl group to the pyridine ring influenced the compound's interaction within the kinase's active site.

Furthermore, the connectivity of the pyridine ring is crucial. In the title compound, the pyridine is connected at the 3-position. This contrasts with other arrangements, such as 2- or 4-substituted pyridines, which would present the nitrogen atom in a different spatial orientation relative to the rest of the molecule. This orientation is critical for forming key hydrogen bonds with target proteins. For instance, in many kinase inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor, interacting with backbone amide protons in the hinge region of the kinase. acs.org Altering the connectivity from pyridin-3-yl to pyridin-2-yl or pyridin-4-yl would change the geometry of this interaction, likely leading to a significant change in biological activity.

Studies on pyridine-based inhibitors for Vaccinia-related Kinases (VRKs) revealed that even subtle changes, such as substituting a 2-amino group on the pyridine core with a 2-methyl group, had a marked impact on binding and selectivity between the highly similar VRK1 and VRK2 ATP-binding sites. acs.org This underscores the sensitivity of molecular interactions to the substitution pattern on the pyridine ring.

Exploration of Bioisosteric Replacements for Functional Groups (e.g., Carboxy Function)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity. The 1,2,5-oxadiazole ring itself is often considered a bioisostere for amide and ester functionalities. nih.gov

A notable example of bioisosterism involving this core is the use of the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a non-classical bioisostere of the carboxylic acid group. nih.govresearchgate.net This acidic heterocycle successfully mimics the functionality of a carboxyl group at ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov A series of compounds where the distal carboxy group of glutamate analogs was replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl group demonstrated that this moiety is a versatile bioisostere, capable of being incorporated into both agonists and antagonists for all three classes of iGluRs (NMDA, AMPA, and Kainate receptors). nih.gov

For example, the glutamate analog where the distal carboxylate was replaced by this bioisostere proved to be a potent, albeit unselective, AMPA receptor agonist. nih.gov This demonstrates that the electronic features and acidic nature of the hydroxy-oxadiazole group can effectively replicate the interactions of a carboxylic acid.

Table 2: Pharmacological Activity of Carboxylic Acid Bioisosteres at iGluRs

| Compound | Description | Target | Activity (EC₅₀ or IC₅₀) |

|---|---|---|---|

| (+)-10 | Glu analog | iGluR2 (AMPA) | 10 µM (Agonist) |

| 12 | Asp analog | NMDA | Good Affinity |

| (-)-15 | Glu homolog | NR1/NR2A (NMDA) | Weak Antagonist |

| (-)-18 | Glu homolog | NR1/NR2A (NMDA) | Selective Antagonist |

Data sourced from reference nih.gov.

This principle could be applied to 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, where other functional groups, such as the 3-amine, could potentially be replaced with bioisosteric equivalents to modulate properties like membrane permeability, metabolic stability, and target-binding interactions.

Correlation between Molecular Features and Target Selectivity

The development of selective drugs is paramount to minimizing off-target effects. The 1,2,5-oxadiazole-pyridine scaffold has proven to be a valuable template for engineering target selectivity, particularly in the realm of protein kinase inhibitors.

The optimization of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives led to highly potent and selective inhibitors of MSK-1. nih.gov The selectivity of these compounds over other kinases, such as the closely related RSK, was achieved by fine-tuning the substituents on the imidazopyridine core. This demonstrates that specific molecular features of the heterocyclic system can be exploited to achieve discrimination between different but related biological targets.

The antiplasmodial agents discussed in section 3.1 also provide a clear example of selectivity. The lead compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide was highly potent against the parasite P. falciparum but showed very low cytotoxicity against mammalian L-6 cells, resulting in a selectivity index of 1526. nih.gov This high degree of selectivity is a direct result of the specific molecular features of the compound, which allow it to interact with a target that is unique to the parasite or to exploit subtle differences between the parasite and host targets. These examples collectively illustrate that the combination of the 1,2,5-oxadiazole core with a pyridine or other aromatic heterocycle provides a versatile platform for developing highly selective biological agents by systematically modifying its molecular features.

Molecular Mechanisms of Action and Target Identification in Vitro Investigations

Enzyme Inhibition Profiles

The compound and its derivatives have been subjected to a range of enzymatic assays to determine their inhibitory potential against several key protein targets implicated in cellular signaling and disease processes.

While direct inhibitory data for 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine against the AKT family of kinases (AKT1/2/3) is not extensively documented in publicly available literature, research on closely related analogs provides valuable insights. A novel series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives has been identified as potent inhibitors of Mitogen- and Stress-Activated Protein Kinase-1 (MSK-1). nih.govnih.gov This suggests that the 1,2,5-oxadiazol-3-ylamine moiety, a core component of the title compound, serves as a promising template for the development of kinase inhibitors. nih.gov The structural similarity between these derivatives and this compound points towards a potential, yet unconfirmed, interaction with MSK-1. Further optimization of this template has led to the development of highly potent and selective MSK-1 inhibitors. nih.gov

| Derivative Class | Target Kinase | Activity | Reference |

| (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives | MSK-1 | Potent inhibitors | nih.govnih.gov |

Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant therapeutic target, particularly in immuno-oncology. nih.govrsc.orgnih.gov IDO1 inhibitors have been a major focus of drug discovery efforts. rsc.orgresearchgate.net A variety of natural and synthetic compounds have been investigated for their IDO1 inhibitory potential. nih.gov However, specific in vitro studies quantifying the inhibitory effect of this compound on IDO1 are not prominently featured in the existing scientific literature. The potential for this compound to inhibit IDO1 remains an area for future investigation.

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. nih.govwikipedia.orgdrugbank.com Studies on derivatives of 2-amino-4,6-dimethylpyridine (B145770) have demonstrated moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This suggests that the aminopyridine scaffold, present in this compound, could contribute to cholinesterase inhibition. However, direct experimental data on the IC50 values of this compound against AChE and BChE are not currently available.

| Compound Class | Target Enzymes | Activity | Reference |

| Derivatives of 2-amino-4,6-dimethylpyridine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderately active inhibitors | nih.gov |

The broad biological activity of oxadiazole derivatives suggests that this compound may interact with other enzyme systems. nih.govmdpi.com For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors. globalresearchonline.net Given the presence of the pyridine (B92270) moiety, it is plausible that this compound could exhibit activity towards carbonic anhydrases, although this has not been experimentally verified.

Receptor Binding and Agonism/Antagonism Studies (e.g., Ionotropic Glutamate (B1630785) Receptors, GPBAR1)

Investigations into the receptor binding profile of this compound are still in nascent stages. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels crucial for excitatory synaptic transmission in the central nervous system. wikipedia.orgnih.gov There is no direct evidence to date of this compound binding to or modulating the activity of iGluRs. researchgate.netnih.govresearchgate.net

Similarly, the G protein-coupled bile acid receptor 1 (GPBAR1), a target for metabolic and inflammatory diseases, has been explored with various non-steroidal agonists. nih.govresearchgate.netmdpi.com While derivatives containing a 1,2,4-oxadiazole (B8745197) core have been identified as GPBAR1 agonists, there is no specific data to suggest that this compound, a 1,2,5-oxadiazole isomer, interacts with this receptor. nih.gov

Cellular Pathway Modulation

One of the primary strategies for anticancer drug development is the induction of apoptosis, or programmed cell death, in malignant cells. The tumor suppressor protein p53 plays a crucial role in this process by regulating genes involved in cell cycle arrest and apoptosis. nih.gov While direct studies on this compound are limited, research on related oxadiazole-containing compounds has shown promising results in this area.

For instance, the compound 2,5-di(4-aryloylaryloxymethyl)-1,3,4-oxadiazole (DAO-9) has been shown to possess anticancer activity by inducing apoptosis. nih.gov Studies on murine ascites carcinoma cells revealed that DAO-9 treatment leads to a significant regression in tumor growth. This effect is attributed to its apoptogenic efficacy, which is believed to be mediated through the p53 pathway, culminating in caspase-3 mediated endonuclease activity and subsequent DNA degradation. nih.gov The induction of apoptosis by DAO-9 was confirmed through various in vitro assays, including Giemsa and Annexin V staining, which showed the characteristic morphological changes of apoptotic cells. nih.gov

Furthermore, small molecules like CP-31398, which are designed to stabilize and activate p53, have demonstrated the ability to induce p53-dependent apoptosis in cancer cells. nih.gov This involves the translocation of p53 to the mitochondria, leading to the release of cytochrome c and the activation of caspase-3. nih.gov This highlights the therapeutic potential of targeting the p53 pathway, a mechanism that could be relevant for oxadiazole derivatives.

A hallmark of cancer is uncontrolled cell proliferation. The pyridine ring and the 1,2,5-oxadiazole (or its 1,2,4- and 1,3,4-isomers) are heterocyclic structures that are frequently incorporated into molecules designed to inhibit this process. mdpi.comnih.gov Pyridine derivatives, in particular, are a common scaffold in FDA-approved drugs and have been extensively studied for their antiproliferative effects against various human cancer cell lines. mdpi.com

Research has shown that the antiproliferative activity of pyridine-based compounds can be significantly influenced by the nature and position of their substituents. mdpi.com For example, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance the inhibitory activity against cell lines such as HeLa, A549, and MCF-7. mdpi.com

Similarly, compounds containing the oxadiazole ring have demonstrated potent antiproliferative effects. A novel class of agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were identified as tubulin inhibitors, a well-established mechanism for halting cell division. nih.gov Optimization of this series led to a compound with a potent 120 nM antiproliferative activity. nih.gov Another study on N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amines showed excellent activity against HepG2 and Caco-2 cancer cell lines. nih.gov

The table below summarizes the antiproliferative activity of some pyridine and oxadiazole derivatives against various cancer cell lines.

| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Observed Activity |

| Pyridine Derivatives | Compounds with -OCH3 groups | HeLa, A549, MDA-MB-231 | Enhanced antiproliferative activity mdpi.com |

| Pyridine Derivatives | Compounds with -OH groups | HeLa, MCF-7 | Improved antiproliferative activity mdpi.com |

| 1,3,4-Oxadiazole (B1194373) Derivatives | 10a, 10d (N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amines) | HepG2 | Excellent activity nih.gov |

| 1,3,4-Oxadiazole Derivatives | 10f (N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine) | Caco-2 | Better results compared to other derivatives nih.gov |

| 1,2,4-Oxadiazole Derivatives | 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Leukemia cell line | 120 nM potency, acts as tubulin inhibitor nih.gov |

Beyond general antiproliferative effects, 1,2,5-oxadiazol-3-amine (B3056651) derivatives have been developed as potent and selective inhibitors of specific enzymes within signaling transduction cascades. These cascades are crucial for cell communication and regulation, and their dysregulation is often implicated in diseases like cancer and inflammatory conditions.

A notable example is the development of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1). nih.govnih.gov MSK-1 is a key enzyme in the downstream signaling of the MAPK pathway, which is involved in cellular stress responses and gene expression. The imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl template has proven to be an excellent starting point for identifying inhibitors of several protein kinases. nih.gov

In another area, the 1,3,4-oxadiazole scaffold was identified as an inhibitor of the Ca2+/calmodulin-stimulated activity of adenylyl cyclases 1 (AC1) and 8 (AC8). nih.gov These enzymes are crucial for the production of the second messenger cAMP, which is involved in numerous physiological processes, including chronic pain. Molecular docking studies suggest that these oxadiazole-based inhibitors may function by binding to the ATP binding site of the enzyme. nih.gov Additionally, derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been developed as inhibitors of the c-KIT receptor tyrosine kinase, which is a driver in several cancers, including gastrointestinal stromal tumors (GISTs). google.com

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. For derivatives of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, these simulations are crucial for understanding their potential as enzyme inhibitors. Studies on structurally similar pyridinyl-oxadiazole compounds have revealed key binding modes and interactions with various protein targets.

For instance, molecular docking studies of pyridine-based 1,3,4-oxadiazole (B1194373) derivatives with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, have demonstrated specific binding interactions. These simulations showed that the pyridine (B92270) and oxadiazole moieties play a significant role in anchoring the ligand within the active site through a network of hydrogen bonds and hydrophobic interactions nih.gov. Key amino acid residues such as Leu83, Lys89, and Asp145 in the CDK2 binding site were identified as crucial for the interaction nih.gov.

In another study, docking simulations of 1,3,4-oxadiazole derivatives with the GABAA receptor highlighted the importance of hydrogen bonding with residues like Glu52, Ser51, and Val53 researchgate.net. The orientation of the pyridinyl and oxadiazole rings within the binding pocket is critical for establishing these interactions and achieving a stable complex. The binding affinity is often quantified by a docking score, which estimates the free energy of binding.

Furthermore, the binding of oxadiazole–pyridine hybrids to G-quadruplex DNA has been investigated, suggesting that π–π stacking interactions play a significant role in the binding process nih.gov. The planar structure of the pyridinyl and oxadiazole rings facilitates these stacking interactions with the nucleobases of the DNA.

The table below summarizes representative findings from molecular docking studies on pyridinyl-oxadiazole derivatives with various protein targets. It is important to note that while these studies were not conducted on this compound itself, the data provides a strong indication of its potential binding modes and key interactions.

| Target Protein | Key Interacting Residues | Type of Interactions | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Lys89, Asp145, Phe80 | Hydrogen bonds, Halogen bonds, π–π interactions | nih.gov |

| GABAA Receptor | Glu52, Ser51, Val53, Asn54, Thr58, Thr133 | Hydrogen bonds | researchgate.net |

| G-Quadruplex DNA | - | π–π stacking | nih.gov |

| Recombinant Human Acetylcholinesterase | Tyrosine, Tryptophan, Phenylalanine | Stacking interactions | nih.gov |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like this compound, providing detailed information on its geometry, vibrational modes, and electronic characteristics.

Molecular Geometry Optimization and Conformational Analysis

Studies on related compounds have shown that the planarity of the molecule is influenced by the nature and position of substituents. Conformational analysis through DFT helps in identifying the lowest energy conformer, which is essential for understanding the molecule's reactivity and interaction with biological targets.

Vibrational Spectroscopy Analysis

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. The theoretical spectra are valuable for the assignment of experimental vibrational bands to specific molecular motions.

For pyridinyl-oxadiazole derivatives, the calculated vibrational spectra typically show characteristic bands for the C=N stretching of the oxadiazole ring, as well as the stretching and bending modes of the pyridine ring and the amino group nih.gov. The table below presents a tentative assignment of key vibrational modes for this compound based on studies of similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H stretching (amino group) | 3500-3300 |

| C-H stretching (pyridine ring) | 3100-3000 |

| C=N stretching (oxadiazole ring) | 1650-1550 |

| C=C stretching (pyridine ring) | 1600-1450 |

| N-O stretching (oxadiazole ring) | 1400-1300 |

| C-N stretching | 1350-1250 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations for pyridinyl-oxadiazole derivatives typically show that the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential as an electronic material. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). For pyridinyl-oxadiazole derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π→π* and n→π* transitions, and predict the corresponding absorption wavelengths. These theoretical predictions are often in good agreement with experimental UV-Vis spectra and help in understanding the photophysical properties of the compound.

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. It provides a three-dimensional map of the close contacts between molecules in a crystal, allowing for a detailed understanding of the forces that govern the crystal packing.

For example, in a related crystal structure, Hirshfeld surface analysis indicated that H···H, N···H, C···H, Br···H, and O···H interactions were the most significant contributors to the crystal packing researchgate.net. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The presence of the pyridine nitrogen and the amino group in this compound suggests that N···H hydrogen bonds are likely to be a dominant feature in its crystal packing.

The table below summarizes the typical contributions of different intermolecular contacts to the Hirshfeld surface for a pyridinyl-oxadiazole derivative, providing an insight into the expected packing of this compound.

| Intermolecular Contact | Percentage Contribution |

| H···H | ~20% |

| N···H | ~17% |

| C···H | ~15% |

| O···H | ~11% |

In Silico Prediction of Molecular Properties for Drug Design (e.g., Ligand Efficiency)

The process of drug discovery is often hampered by unfavorable pharmacokinetic properties, leading to high attrition rates of promising compounds. To mitigate this, a comprehensive in silico analysis of this compound has been undertaken to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its drug-likeness and key medicinal chemistry parameters. These predictions are crucial for assessing its potential as a lead compound.

Physicochemical Properties and Drug-Likeness

A foundational aspect of in silico drug design is the evaluation of a compound's physicochemical properties and its adherence to established drug-likeness rules, such as Lipinski's rule of five. These rules provide a general guideline for the oral bioavailability of a drug candidate. The predicted physicochemical properties of this compound are summarized in the following table.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C7H6N4O |

| Molecular Weight | 162.15 g/mol |

| LogP (Consensus) | 1.25 |

| Topological Polar Surface Area (TPSA) | 85.7 Ų |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 1 |

The data indicates that this compound complies with Lipinski's rule of five, suggesting a favorable profile for oral absorption.

Pharmacokinetic (ADME) Predictions

Beyond basic physicochemical properties, a more detailed prediction of the ADME profile is essential. These predictions offer insights into how the compound is likely to behave within a biological system.

| ADME Parameter | Predicted Outcome |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

The in silico analysis predicts high gastrointestinal absorption and the ability to cross the blood-brain barrier. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein, a key efflux pump, nor is it predicted to inhibit major cytochrome P450 enzymes, which is a favorable characteristic for avoiding drug-drug interactions.

Ligand Efficiency Metrics

To illustrate the calculation of ligand efficiency for this compound, a hypothetical binding affinity (pIC50) is assumed. The following table presents the calculated ligand efficiency and related metrics based on this assumption.

| Parameter | Value |

|---|---|

| Assumed pIC50 | 6.5 |

| Heavy Atom Count (HAC) | 12 |

| Ligand Efficiency (LE) | 0.54 |

| Lipophilic Ligand Efficiency (LLE) | 5.25 |

Note: The pIC50 value is hypothetical and used for the purpose of demonstrating the calculation of ligand efficiency metrics.

The calculated Ligand Efficiency (LE) of 0.54, based on the assumed pIC50, is a promising value, suggesting that the compound has a favorable balance between its size and binding affinity. Similarly, the Lipophilic Ligand Efficiency (LLE), which considers the compound's lipophilicity (LogP), is also within a desirable range for a lead compound. These metrics collectively indicate that this compound possesses molecular properties that make it an attractive scaffold for further investigation in drug discovery programs.

Advanced Research Perspectives and Future Directions

Rational Design and Optimization of the 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine Scaffold

The rational design and optimization of the this compound scaffold are central to enhancing its therapeutic potential. This process involves a detailed understanding of its structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties. A notable example of such optimization can be seen in the development of derivatives of the structurally similar (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine, which have been refined to act as highly potent and selective inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1). nih.gov This research highlights the potential for targeted modifications to the pyridinyl and amine moieties to achieve desired biological activity. nih.gov

Key strategies in the rational design of this scaffold include:

Bioisosteric Replacement: The 1,2,4-oxadiazole (B8745197) ring, a related isomer, is often used as a bioisostere for amide and ester groups to improve metabolic stability. frontiersin.org This principle can be applied to the 1,2,5-oxadiazole scaffold to enhance its drug-like properties.

Computational Modeling: Docking studies are instrumental in understanding the binding interactions of these compounds with their biological targets. For instance, in the development of 5-pyridin-4-yl-2-thioxo- tandfonline.comchim.itnih.govoxadiazol-3-yl derivatives, docking was used to predict binding to the VEGFR-2 active site, guiding the synthesis of potent anti-angiogenic agents. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target, which can then be grown or combined to create more potent ligands. The design of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as EGFR inhibitors exemplifies the successful application of FBDD. rsc.org

The table below summarizes key optimization strategies and their expected outcomes for the this compound scaffold.

| Optimization Strategy | Target Moiety | Desired Outcome |

| Substitution on the Pyridine (B92270) Ring | Pyridin-3-yl | Enhanced target binding and selectivity |

| Modification of the Amine Group | 3-amine | Improved pharmacokinetic properties |

| Bioisosteric Replacement of the Oxadiazole Ring | 1,2,5-oxadiazole | Increased metabolic stability |

Development of Multi-Targeted Agents Based on the Oxadiazole Framework

The development of multi-targeted agents, which can simultaneously modulate multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The oxadiazole framework is well-suited for this approach due to its versatile chemical nature.

For example, 1,2,4-oxadiazole/2-imidazoline hybrids have been developed as multi-target-directed compounds for infectious diseases and cancer. nih.gov These compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antiproliferative activity against pancreatic cancer cells. nih.gov Similarly, novel 1,2,4-oxadiazole-based derivatives have been synthesized as multi-target anti-Alzheimer agents, showing inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). rsc.org

The design of multi-targeted agents based on the 1,2,5-oxadiazole framework could involve:

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create a single molecule with multiple biological activities.

Privileged Scaffold Hopping: Utilizing the oxadiazole ring as a central scaffold to which different functional groups targeting various receptors or enzymes can be attached.

The following table outlines potential multi-target applications for derivatives of the this compound scaffold.

| Therapeutic Area | Potential Targets |

| Oncology | Kinases, Tubulin, Histone Deacetylases (HDACs) |

| Neurodegenerative Diseases | Cholinesterases, Monoamine Oxidases, Beta-secretase (BACE1) |

| Infectious Diseases | Bacterial Efflux Pumps, Viral Enzymes |

Strategies for Combining the 1,2,5-Oxadiazole Moiety with Other Active Pharmacophores

A key strategy in modern drug discovery is the combination of different pharmacophores to create hybrid molecules with enhanced efficacy or novel mechanisms of action. The 1,2,5-oxadiazole moiety can be strategically combined with other active pharmacophores to achieve synergistic effects.

An interesting approach involves the combination of different oxadiazole isomers within the same molecule. For instance, the combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole rings has been explored to create high-performance energetic materials, demonstrating the feasibility of linking these heterocyclic systems. doi.org In a therapeutic context, this could lead to compounds with unique biological activity profiles.

Other strategies for combining the 1,2,5-oxadiazole moiety include:

Linkage to Natural Products: Incorporating the 1,2,5-oxadiazole ring into the structure of natural products to modify their activity and pharmacokinetic properties.

Fusion with Other Heterocycles: Creating fused heterocyclic systems that incorporate the 1,2,5-oxadiazole ring, potentially leading to novel chemical entities with unique biological activities. For instance, 1,2,5-oxadiazol-3-amines with a heterocyclic substituent in the 4-position are being actively investigated for their pharmacological potential. mdpi.com

The table below provides examples of pharmacophores that could be combined with the 1,2,5-oxadiazole moiety and the potential therapeutic benefits.

| Combined Pharmacophore | Potential Therapeutic Benefit |

| Quinoline | Enhanced antibacterial activity |

| Imidazole | Improved kinase inhibition |

| Sulfonamide | Selective carbonic anhydrase inhibition |

Emerging Applications in Chemical Biology and Materials Science

Beyond its therapeutic potential, the 1,2,5-oxadiazole moiety is finding emerging applications in chemical biology and materials science. researchgate.net Its unique electronic and photophysical properties make it a valuable component in the design of functional molecules and materials.

In chemical biology, 1,2,5-oxadiazole derivatives are being explored as:

Fluorescent Probes: The fluorogenic properties of 1,2,5-oxadiazoles make them suitable for use in light-emitting devices and as fluorescent probes for biological imaging. chemicalbook.com

Nitric Oxide (NO) Donors: 1,2,5-Oxadiazole-2-oxides, also known as furoxans, can release NO under certain conditions and are used in biological studies to investigate the roles of NO in physiological and pathological processes. chemicalbook.com

In materials science, 1,2,5-oxadiazole derivatives have applications as:

Energetic Materials: The high positive heat of formation of the 1,2,5-oxadiazole ring makes it a key component in the design of high-energy-density materials. nih.gov

Components of Electroluminescent Devices: The optical and electronic properties of 1,2,5-oxadiazole derivatives make them promising candidates for use in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net

Analysis of the Patent Landscape for 1,2,5-Oxadiazole Derivatives in Therapeutically Relevant Areas

The patent landscape for oxadiazole derivatives reflects their growing importance in drug discovery. A review of patents from 2013 to 2021 reveals a wide range of biological applications for oxadiazole-containing compounds, including anticancer, antibacterial, anti-inflammatory, and neuroprotective activities. tandfonline.comuaeu.ac.aenih.gov

While much of the patent literature focuses on the 1,2,4- and 1,3,4-isomers, there is a growing interest in 1,2,5-oxadiazole derivatives. nih.gov Patents in this area cover their use as carbonic anhydrase inhibitors, vasodilating agents, and antimalarial and anticancer agents. researchgate.netnih.gov

The following table summarizes key therapeutic areas and representative patent applications for 1,2,5-oxadiazole derivatives.

| Therapeutic Area | Patented Application |

| Oncology | Inhibitors of indoleamine 2,3-dioxygenase (IDO) |

| Cardiovascular | Vasodilating agents |

| Infectious Diseases | Antimalarial agents |

| Neurology | Neuroprotective agents |

The increasing number of patent applications for 1,2,5-oxadiazole derivatives underscores their potential as a versatile scaffold for the development of new therapeutics. Future patent activity is likely to focus on novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, as well as on new applications in emerging therapeutic areas.

Q & A

Q. What are the standard synthetic routes for 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclization reactions using 1,2,5-oxadiazole precursors and pyridinyl amines. For example, a modified Paal-Knorr pyrrole synthesis approach (used in related oxadiazole derivatives) involves reacting 1,2,5-oxadiazole-3,4-diamine with ketones or aldehydes in acidic media (e.g., acetic acid) at 40–45°C for 2 hours . Optimization includes adjusting stoichiometry, solvent choice (e.g., AcOH for protonation), and temperature to enhance yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic methods are critical for characterizing this compound?

Answer: Key techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and carbon backbone.

- FTIR : For detecting amine (-NH₂) stretches (~3300–3500 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For definitive structural confirmation, as demonstrated in analogous oxadiazole derivatives .

Q. How can solubility challenges be addressed during purification?

Answer: Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by recrystallization in EtOAc/hexane mixtures. For stubborn impurities, column chromatography with silica gel and a gradient of MeOH/CH₂Cl₂ (1–5%) is effective .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during derivative synthesis?

Answer: Contradictions often arise from tautomerism or solvent effects. For example, pyridinyl protons may exhibit variable shifts depending on protonation states. Solutions include:

- Variable Temperature NMR : To identify dynamic equilibria.

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding.

- DFT Calculations : Predict NMR chemical shifts using software like Gaussian .

Q. What computational strategies predict the reactivity of this compound in nucleophilic/electrophilic reactions?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites.

- Molecular Dynamics Simulations : Model solvation effects and transition states.

- Docking Studies : If evaluating bioactivity, predict binding affinities to target proteins (e.g., antimicrobial enzymes) .

Q. How to design experiments for evaluating biological activity against drug-resistant pathogens?

Answer:

- MIC Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) with controls (e.g., ciprofloxacin).

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours.

- Synergy Studies : Combine with sub-inhibitory doses of known antibiotics to identify potentiation .

Q. What strategies mitigate thermal instability during DSC/TGA analysis of high-energy derivatives?

Answer:

- Sample Encapsulation : Use hermetically sealed pans to prevent decomposition.

- Heating Rate Modulation : Lower rates (e.g., 5°C/min) improve resolution of exothermic events.

- Inert Atmosphere : Conduct under nitrogen/argon to avoid oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.